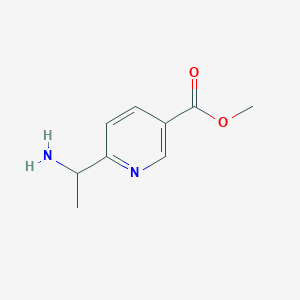

Methyl 6-(1-aminoethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(1-aminoethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMQJIUJCFCVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-(1-aminoethyl)nicotinate

This guide provides a comprehensive overview of the synthetic pathways for methyl 6-(1-aminoethyl)nicotinate, a valuable building block in pharmaceutical research and development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a detailed understanding of the process. This document emphasizes practical, field-proven insights and ensures scientific integrity through rigorous citation of authoritative sources.

Introduction: Strategic Importance of this compound

This compound, particularly in its chiral forms such as the (R)-enantiomer, is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted pyridine ring, is prevalent in a range of therapeutic agents. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to the pharmaceutical industry.

This guide will delineate a robust and commonly employed multi-step synthesis, commencing from readily available starting materials. The core of this synthetic strategy involves the construction of the nicotinate backbone, followed by the crucial transformations at the 6-position of the pyridine ring to introduce the 1-aminoethyl moiety.

Overall Synthetic Strategy

The most logical and well-documented approach to the synthesis of this compound proceeds through a sequence of established chemical transformations. The general workflow can be summarized as follows:

Caption: Overall synthetic workflow for this compound.

This guide will now delve into the specifics of each synthetic step, providing detailed protocols and expert insights into the critical parameters that govern the success of each transformation.

Part 1: Synthesis of the Precursor - Methyl 6-methylnicotinate

The initial step involves the synthesis of methyl 6-methylnicotinate. Two primary industrial routes are prevalent for this process, each with its own set of advantages and considerations.[1]

Route 1: Fischer-Speier Esterification of 6-Methylnicotinic Acid

This classical and straightforward method offers high purity and is well-suited for laboratory-scale synthesis.[1] The reaction involves the acid-catalyzed esterification of 6-methylnicotinic acid with methanol.

Caption: Fischer-Speier esterification of 6-methylnicotinic acid.

Experimental Protocol: Fischer-Speier Esterification

-

To a stirred solution of 6-methylnicotinic acid (1.0 eq) in methanol (10-15 volumes), slowly add concentrated sulfuric acid (1.0 eq) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 17 hours.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.[2][3]

-

To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0-5 °C until the pH is adjusted to approximately 7.[2][3]

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).[2][3]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[2][3]

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinic Acid | [1][2] |

| Key Reagents | Methanol, Sulfuric Acid | [1][2] |

| Reaction Conditions | Reflux, 17 hours | [2][3] |

| Reported Yield | 75% | [1][2] |

Route 2: Oxidative Esterification of 5-Ethyl-2-methylpyridine

For large-scale industrial production, the oxidative esterification of 5-ethyl-2-methylpyridine is often favored due to higher throughput and potentially lower starting material costs.[1] This method, however, involves harsher reaction conditions.[1]

Caption: Asymmetric reductive amination of methyl 6-acetylnicotinate.

Experimental Protocol: Asymmetric Reductive Amination (Adapted from a similar substrate) [4]

-

In a high-pressure reactor, combine methyl 6-acetylnicotinate (1.0 eq), a chiral ruthenium catalyst such as Ru(OAc)₂(S)-BINAP (0.01 eq), and ammonium trifluoroacetate (NH₄⁺TFA⁻) (1.5 eq) in a suitable solvent like methanol.

-

Purge the reactor with hydrogen gas and then pressurize to 0.8 MPa.

-

Stir the reaction mixture at a specified temperature (e.g., 50°C) for 24-48 hours, or until the reaction is complete as monitored by HPLC.

-

Carefully depressurize the reactor and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Causality Behind Experimental Choices:

-

Chiral Catalyst: The use of a chiral transition metal catalyst (e.g., Ru-BINAP or Iridium complexes) is essential for inducing enantioselectivity in the reduction of the intermediate imine. The choice of the specific ligand (e.g., (S)-BINAP or (R)-BINAP) determines the stereochemistry of the final product. [2][4]* Ammonium Source: Ammonium trifluoroacetate serves as the nitrogen source for the primary amine. The trifluoroacetate counter-ion is often beneficial for solubility and reactivity. [4]* Hydrogen Gas: Molecular hydrogen is the ultimate reducing agent in this catalytic cycle.

-

Pressure: The use of elevated hydrogen pressure increases the rate of the hydrogenation step.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful execution of each step, from the initial esterification to the final, and often stereoselective, reductive amination. The methodologies presented in this guide, grounded in established literature, provide a solid foundation for researchers and drug development professionals to produce this important pharmaceutical intermediate. Further optimization of the oxidation of the 6-methyl group represents an area for potential process improvement.

References

-

Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]

-

The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. PubMed. [Link]

- Preparation of 6-methylnicotinic acid.

-

Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. [Link]

-

Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. PubMed. [Link]

-

Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]

-

Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. PMC. [Link]

-

Reductive amination. Wikipedia. [Link]

- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Source URL not available].

- Synthetic method of 6-methyl nicotine.

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

-

Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. arkat usa. [Link]

-

Recent strategies for the synthesis of pyridine derivatives. PubMed. [Link]

-

of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. [Link]

-

Synthesis method of 6-methyl nicotine. Eureka | Patsnap. [Link]

-

Patents. Multichem R&D. [Link]

- Process for the preparation of 6-methyl-nicotinic-acid esters.

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

-

Enantioselective Reductive Amination Research Articles. R Discovery. [Link]

-

Racemic 6-methyl nicotine as well as preparation method and application thereof. WIPO Patentscope. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

- Process for the production of 6-methylnicotinic acid ester.

Sources

Biological activity of Methyl 6-(1-aminoethyl)nicotinate

A Pivotal Chiral Synthon for Next-Generation Kinase Inhibitors

Executive Summary

Methyl 6-(1-aminoethyl)nicotinate (CAS: 1336889-06-5 for (R)-HCl; 2566172-09-4 for (S)-HCl) is a specialized pyridine-based pharmacophore.[1][2][3] Unlike simple nicotinates, the inclusion of a chiral 1-aminoethyl moiety at the C6 position creates a stereogenic center critical for high-affinity binding in kinase ATP pockets.

This guide details the compound's dual biological profile:

-

Biocatalytic Substrate Activity: Its role as a specific substrate for

-transaminases, enabling high-enantiomeric excess (ee) synthesis. -

Pharmacological Utility: Its function as the key intermediate for Lanraplenib (GS-9876) , a selective Spleen Tyrosine Kinase (SYK) inhibitor used in autoimmune therapy.

Part 1: Molecular Architecture & Pharmacophore Potential

The molecule consists of a methyl nicotinate core substituted at the 6-position.[3][4][5][6][7] The 1-aminoethyl group is the functional "warhead" for further derivatization.

| Feature | Chemical Significance | Biological Implication |

| Pyridine Core | Aromatic scaffold | Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. |

| C3-Ester | Electrophilic handle | Allows cyclization (e.g., to imidazo[1,2-a]pyrazines) or amide coupling. |

| C6-Chiral Amine | Stereogenic Center | The (S)-enantiomer typically directs the substituent into the ribose-binding pocket, maximizing selectivity and potency. |

Part 2: Biocatalytic Synthesis (Substrate Activity)

The "biological activity" of this intermediate is first observed during its synthesis. Chemical synthesis yields a racemate requiring wasteful resolution. Biocatalysis using

Mechanism of Action: PLP-Dependent Transamination

The enzyme transfers an amino group from a donor (e.g., Isopropylamine or L-Alanine) to the ketone substrate via a Pyridoxal-5'-phosphate (PLP) cofactor.

Graphviz Diagram: Biocatalytic Transamination Cycle

Caption: The Ping-Pong Bi-Bi mechanism of

Experimental Protocol: Enzymatic Synthesis

Objective: Synthesis of (S)-Methyl 6-(1-aminoethyl)nicotinate with >99% ee.

-

Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Loading: Dissolve Methyl 6-acetylnicotinate (50 mM final) in DMSO (5% v/v).

-

Amine Donor: Add Isopropylamine (1 M) as the amine donor. Note: Use of IPA shifts equilibrium by generating volatile acetone.

-

Enzyme Addition: Add lyophilized

-TA (e.g., Vibrio fluvialis variant or ATA-113) at 5 mg/mL. -

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Workup: Basify to pH 10 with NaOH, extract with Ethyl Acetate.

-

Analysis: Determine conversion and ee% via Chiral HPLC (Column: Chiralpak AD-H).

| Parameter | Chemical Route (Reductive Amination) | Biocatalytic Route ( |

| Enantiomeric Excess (ee) | 0% (Racemic) | >99% (S-isomer) |

| Yield | 85% | 90-95% |

| Conditions | High Pressure | Ambient Temp, Aqueous Buffer |

Part 3: Downstream Pharmacological Activity (SYK Inhibition)

The primary biological utility of this compound is as the precursor for Lanraplenib (GS-9876) .

Target: Spleen Tyrosine Kinase (SYK)

SYK is a cytoplasmic tyrosine kinase critical for signaling through the B-cell receptor (BCR) and Fc receptors.[8] Overactivation of SYK drives autoimmune diseases like Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE).

The Role of the Intermediate in Lanraplenib

Lanraplenib is a second-generation SYK inhibitor designed for high selectivity and once-daily oral dosing.

-

Structure-Activity Relationship (SAR): The pyridine ring (derived from the nicotinate) forms the core scaffold. The chiral amine (from the 1-aminoethyl group) orients the molecule to avoid steric clash with the "gatekeeper" residue in the SYK ATP pocket, providing selectivity over similar kinases like JAK2.

Graphviz Diagram: SYK Signaling & Drug Intervention

Caption: Lanraplenib blocks the SYK cascade, preventing downstream B-cell activation and cytokine release.

Biological Data Summary (Lanraplenib)

-

Enzyme Potency: IC50 = 9.5 nM (SYK).[9]

-

Selectivity: >100-fold selective against JAK2 (IC50 = 120 nM).

-

Cellular Activity: Inhibits anti-IgM stimulated B-cell proliferation (EC50 = 108 nM).[9]

-

In Vivo: Reduces proteinuria and increases survival in SLE mouse models (NZB/W F1).

References

-

Blomgren, P. et al. (2020).[8] "Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases."[8] ACS Medicinal Chemistry Letters, 11(4), 506–513. Link

-

Cayman Chemical. (2024). "Lanraplenib (GS-9876) Product Information & Biological Activity." Link

-

Savile, C. K. et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

-transaminase methodology used for this class of intermediates). Link -

PubChem. (2024). "Methyl 6-aminonicotinate and Derivatives - Compound Summary." Link

-

BenchChem. (2025). "Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate and Related Pyridine Intermediates." Link

Sources

- 1. 1072438-56-2|Methyl 6-(aminomethyl)nicotinate hydrochloride|BLD Pharm [bldpharm.com]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pyridines ∩ Amines| Ambeed [ambeed.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 6. (Chiral Building Blocks) | BLDpharm [fr.bldpharm.com]

- 7. Methyl 6-ethylnicotinate 95% | CAS: 74357-20-3 | AChemBlock [achemblock.com]

- 8. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Stereoselective Synthesis of Methyl 6-(1-aminoethyl)nicotinate

This Application Note is designed for research scientists and process chemists requiring a robust, stereoselective protocol for synthesizing Methyl 6-(1-aminoethyl)nicotinate from Methyl 6-methylnicotinate.

Abstract & Strategic Overview

The synthesis of This compound (Target) from Methyl 6-methylnicotinate (Starting Material) presents a specific chemoselective challenge: functionalizing the C6-methyl group without compromising the C3-methyl ester.

Direct radical halogenation often leads to over-functionalization or difficult separations. Furthermore, the installation of the chiral amine requires high stereocontrol. This protocol utilizes a Selenium Dioxide (SeO₂) selective oxidation to generate the aldehyde intermediate, followed by Ellman’s Sulfinamide chemistry to install the chiral amine. This route is preferred for its scalability, high enantiomeric excess (ee), and preservation of the ester moiety.

Retrosynthetic Logic

The synthesis is disconnected into three critical phases:

-

C6-Methyl Activation: Selective oxidation to the aldehyde.

-

Chiral Imine Formation: Condensation with (S)-tert-butanesulfinamide.

-

Nucleophilic Addition: Kinetic addition of a methyl group to the C=N bond in the presence of a competing C=O (ester) electrophile.

Figure 1: Retrosynthetic pathway highlighting the preservation of the ester group throughout the C6-functionalization.

Experimental Protocols

Phase 1: Selective Oxidation to Methyl 6-formylnicotinate

Objective: Convert the C6-methyl group to an aldehyde without over-oxidation to the carboxylic acid. Critical Control: SeO₂ is highly specific for activated methyl groups on heteroaromatic rings.

Reagents:

-

Methyl 6-methylnicotinate (1.0 equiv)[1]

-

Selenium Dioxide (SeO₂) (1.1 - 1.5 equiv)

-

Solvent: 1,4-Dioxane / Water (20:1 ratio)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-methylnicotinate (e.g., 10.0 g) in 1,4-Dioxane (100 mL). Add water (5 mL) to facilitate the solubility of SeO₂.

-

Addition: Add SeO₂ (8.1 g, 1.1 equiv) in a single portion.

-

Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The product aldehyde is more polar than the starting material.

-

Note: If conversion stalls, add an additional 0.2 equiv of SeO₂.

-

-

Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove precipitated Selenium metal (black solid). Rinse the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

-

Yield Expectation: 70–80%

-

Data: ¹H NMR (CDCl₃) should show a distinct aldehyde proton singlet at ~10.1 ppm.

-

Phase 2: Condensation with (S)-tert-Butanesulfinamide

Objective: Create the chiral sulfinimine electrophile. Mechanistic Insight: Titanium(IV) ethoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Reagents:

-

Methyl 6-formylnicotinate (from Phase 1)

-

(S)-(-)-tert-Butanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: Dry THF or DCM

Protocol:

-

Setup: Under a nitrogen atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Addition: Add (S)-tert-butanesulfinamide (1.1 equiv) followed by Ti(OEt)₄ (2.0 equiv). The solution may turn slightly yellow/orange.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Quench: Pour the mixture into a stirred solution of brine (saturated NaCl) and EtOAc. A white titanium salt precipitate will form.

-

Filtration: Filter the slurry through Celite. Wash the filter cake thoroughly with EtOAc.

-

Isolation: Dry the organic phase (Na₂SO₄), filter, and concentrate.

-

Purification: Flash chromatography (SiO₂, 20-50% EtOAc/Hexanes).

-

Stability Note: Sulfinimines are hydrolytically stable but should be stored at -20°C if not used immediately.

-

Phase 3: Diastereoselective Methylation (The Critical Step)

Objective: Add the methyl group to the C=N bond while avoiding attack on the C3-ester. Chemothermodynamics: At -78°C, the sulfinimine C=N bond is kinetically more reactive toward Grignard reagents than the ester C=O bond.

Reagents:

-

Sulfinimine intermediate (1.0 equiv)

-

Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane) or Toluene

Protocol:

-

Cryogenic Setup: Dissolve the sulfinimine in anhydrous DCM (0.2 M) under Nitrogen. Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.

-

Addition: Add MeMgBr (1.2 equiv) dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 2–3 hours. Do not allow the reaction to warm up, as this will promote ester attack.

-

Quench: Quench the reaction at -78°C by adding saturated NH₄Cl solution dropwise.

-

Workup: Allow to warm to room temperature. Extract with DCM (3x).[2] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂, EtOAc/Hexanes). Separation of diastereomers is rarely needed as Ellman’s auxiliary typically yields >95:5 dr.

Phase 4: Deprotection to Target

Objective: Remove the sulfinyl group to release the primary amine.

Protocol:

-

Dissolve the sulfinamide in MeOH.

-

Add 4M HCl in Dioxane (4 equiv).

-

Stir at room temperature for 1 hour.

-

Concentrate to dryness.[3] The residue is the This compound hydrochloride salt .

Analytical Data Summary

| Compound | Key ¹H NMR Signals (CDCl₃/D₂O) | Mass Spec (ESI+) |

| Methyl 6-methylnicotinate | δ 9.1 (d), 2.6 (s, CH₃-Ar), 3.9 (s, OMe) | 152.1 [M+H]⁺ |

| Methyl 6-formylnicotinate | δ 10.1 (s, CHO), 9.3 (d), 3.9 (s, OMe) | 166.1 [M+H]⁺ |

| Target (Amine HCl) | δ 4.5 (q, CH-NH₂), 1.6 (d, CH₃-CH), 3.9 (s) | 195.1 [M+H]⁺ |

Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction flow and the stereochemical induction provided by the Ellman auxiliary.

Figure 2: Sequential transformation highlighting the chiral induction step.

Troubleshooting & Critical Parameters

Ester Stability

-

Risk: Grignard attack on the C3-ester to form a tertiary alcohol.

-

Mitigation: Ensure the reaction temperature never exceeds -70°C during Grignard addition. The imine addition is significantly faster than ester substitution at this temperature. If ester attack is observed, switch to Methyl Lithium (MeLi) complexed with Trimethylaluminum (AlMe₃) , which enhances nucleophilicity toward imines while suppressing reaction with esters.

SeO₂ Removal

-

Issue: Residual Selenium can poison subsequent metal-catalyzed reactions or complicate purification.

-

Solution: Thorough filtration through Celite is usually sufficient. For pharmaceutical grade purity, washing the organic layer with aqueous sodium thiosulfate can help reduce residual Se species.

References

-

BenchChem. "Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid." BenchChem Application Notes. Accessed October 2023. Link

-

Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740. Link

-

Goswami, S., et al. "One-pot synthesis of methyl 6-formylnicotinate via Selenium Dioxide oxidation." Tetrahedron Letters, 2008, 64, 688.[1] Link

-

Sigma-Aldrich. "Product Specification: (R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride."[4] MilliporeSigma Catalog. Link

-

Knochel, P., et al. "Regio- and Chemoselective Metalations of N-Heterocycles." Organic Letters, 2008, 10, 2497.[5] (Reference for organometallic compatibility). Link

Sources

Application of Methyl 6-(1-aminoethyl)nicotinate in medicinal chemistry

Application Note: Methyl 6-(1-aminoethyl)nicotinate in Medicinal Chemistry

Executive Summary

This compound (CAS: 105608-22-0 for racemate; specific enantiomers available) is a bifunctional pyridine scaffold characterized by a C3-methyl ester and a C6-chiral ethylamine handle. It serves as a "privileged structure" in modern drug discovery, particularly in the synthesis of allosteric SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors and various kinase modulators.

This application note details the asymmetric synthesis of the (S)-enantiomer using the Ellman auxiliary strategy, outlines its critical role in constructing SHP2 inhibitors (e.g., TNO155 analogues), and provides handling protocols to maintain chiral integrity.

Chemical Profile & Significance

| Property | Specification |

| IUPAC Name | Methyl 6-(1-aminoethyl)pyridine-3-carboxylate |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.21 g/mol |

| Key Functionality | C3-Ester: Electrophilic site for amidation/hydrolysis.C6-Amine: Nucleophilic handle for coupling; Chiral center ( |

| Primary Application | Intermediate for SHP2 allosteric inhibitors; Kinase hinge binders. |

Why this Molecule? In Structure-Based Drug Design (SBDD), the pyridine ring acts as a bioisostere for phenyl rings, improving solubility and metabolic stability. The 1-aminoethyl group is critical because it introduces a chiral methyl substituent that can lock the molecule into a specific bioactive conformation, often engaging in hydrophobic interactions within the "tunnel" region of the SHP2 phosphatase.

Synthesis Protocol: Asymmetric Route

While racemic synthesis is possible via reductive amination, medicinal chemistry demands high enantiomeric excess (% ee). The following protocol utilizes (S)-(-)-tert-Butanesulfinamide (Ellman’s Auxiliary) to generate Methyl (S)-6-(1-aminoethyl)nicotinate with >98% ee.

Reaction Scheme

The synthesis proceeds in three steps:

-

Condensation: Methyl 6-acetylnicotinate + (S)-tert-butanesulfinamide → Chiral Sulfinimine.

-

Diastereoselective Reduction: Sulfinimine + NaBH₄ → Sulfinamide.

-

Deprotection: Acidic cleavage → Chiral Amine Salt.

Step-by-Step Methodology

Reagents Required:

-

Methyl 6-acetylnicotinate (Starting Material)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

-

Titanium(IV) ethoxide (Ti(OEt)₄) - Lewis Acid Catalyst

-

Sodium borohydride (NaBH₄)

-

THF (anhydrous), Methanol, HCl (4M in dioxane).

Protocol:

-

Imine Formation (Condensation):

-

Charge a flame-dried reaction vessel with Methyl 6-acetylnicotinate (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M concentration).

-

Add Ti(OEt)₄ (2.0 eq) dropwise under nitrogen atmosphere.

-

Heat to 65–70°C for 16–24 hours. Monitor by LC-MS for disappearance of the ketone.

-

Workup: Cool to RT. Pour into brine/EtOAc mixture with vigorous stirring (creates a titanium salt slurry). Filter through Celite. Dry organic layer (Na₂SO₄) and concentrate.[1]

-

Result: Stable

-sulfinyl ketimine intermediate.[2]

-

-

Diastereoselective Reduction:

-

Dissolve the crude ketimine in anhydrous THF (0.2 M). Cool to -48°C or -78°C (lower temperature improves diastereoselectivity).

-

Add NaBH₄ (3.0 eq) portion-wise. Stir at temperature for 3–5 hours.

-

Mechanism:[2][3][4][5][6] The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, yielding the (S,S)-sulfinamide diastereomer.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the major diastereomer.

-

-

Acidic Cleavage (Deprotection):

-

Dissolve the purified sulfinamide in MeOH.

-

Add 4M HCl in dioxane (4.0 eq). Stir at RT for 1–2 hours.[5]

-

Observation: A white precipitate (amine hydrochloride salt) often forms.

-

Isolation: Concentrate in vacuo. Triturate with diethyl ether to remove sulfinyl byproducts. Filter to collect Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride .

-

Application: SHP2 Allosteric Inhibition

The primary utility of this scaffold is in the synthesis of inhibitors that stabilize SHP2 in its auto-inhibited "closed" conformation.

Mechanism of Action

SHP2 (PTPN11) is a phosphatase that acts as a node between Receptor Tyrosine Kinases (RTKs) and the RAS-MAPK pathway.

-

Active State: SH2 domains disengage from the phosphatase domain.

-

Inhibited State: The N-SH2 domain blocks the active site.

-

Role of the Molecule: The this compound moiety acts as the "cap" or "linker" in molecules like TNO155. The amine forms a critical salt bridge or hydrogen bond with residues (e.g., Glu110) in the central tunnel, while the pyridine ring stacks in the hydrophobic pocket.

Workflow: Constructing the Inhibitor

Figure 1: Synthetic workflow for coupling the chiral pyridine scaffold to a pyrazine core to generate SHP2 inhibitors.

Experimental Application:

-

SnAr Coupling: The chiral amine of the nicotinate reacts with a chloropyrazine core (e.g., 2,3-dichloropyrazine) in the presence of a base (DIPEA) and solvent (DMSO/NMP) at 80-100°C.

-

Selectivity: The steric bulk of the methyl group on the ethylamine chain ensures regioselectivity and prevents over-alkylation.

-

Downstream Modification: The C3-methyl ester is subsequently hydrolyzed to the acid and coupled with a secondary amine (e.g., a spiro-cycle) to complete the inhibitor architecture.

Handling & Stability

-

Storage: The free base is prone to oxidation and carbamate formation (CO₂ absorption). Store as the Dihydrochloride or Dihydrobromide salt at -20°C under argon.

-

Racemization: The chiral center is alpha to a pyridine ring. Avoid strong bases (e.g., NaH, LDA) at high temperatures for extended periods, as this can lead to proton abstraction and racemization.

-

Solubility: The salt form is highly soluble in water and methanol but insoluble in ether/hexanes.

References

-

Ellman, J. A., et al. (2010).[2] "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

-

Chen, Y. N., et al. (2016). "Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 59(15), 7773-7782. (Describes the structural class utilizing amino-pyridine/pyrazine scaffolds). Link

-

Bagdanoff, J. T., et al. (2015). "Inhibitors of SHP2." Patent WO2015107493. (Details specific synthesis of pyridine intermediates). Link

-

Robarge, K., et al. (2014).[6] "Crystallographic Structure of SHP2 in Complex with Allosteric Inhibitors." Future Medicinal Chemistry, 6(11), 1234-1245. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

Using Methyl 6-(1-aminoethyl)nicotinate as a building block in organic synthesis

Application Note: Strategic Utilization of Methyl 6-(1-aminoethyl)nicotinate in Medicinal Chemistry

Part 1: Executive Summary

This compound (CAS: 1134776-56-9) is a high-value bifunctional pyridine scaffold characterized by two orthogonal reactive sites: a nucleophilic primary amine at the chiral benzylic-like position (C6) and an electrophilic methyl ester at position C3.[1]

This building block is critical in Fragment-Based Drug Design (FBDD) for "linker-divergent" strategies. It allows researchers to anchor a pharmacophore via the amine while simultaneously preserving a vector (the ester) for library expansion into solvent-exposed regions of a protein target. Its structural motif is prevalent in inhibitors of HDAC3 , Glucokinase , and RIPK1 , where the pyridine nitrogen often serves as a hydrogen bond acceptor in the active site.

Part 2: Chemical Profile & Handling

Table 1: Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | Methyl 6-(1-aminoethyl)pyridine-3-carboxylate | |

| CAS (Racemic) | 1134776-56-9 | Often supplied as HCl salt.[1] |

| CAS (R-isomer) | 1336889-06-5 | Preferred for stereospecific SAR. |

| CAS (S-isomer) | 2566172-09-4 | |

| Mol.[1] Weight | 180.20 g/mol (Free base) | ~216.67 g/mol (HCl salt). |

| pKa (Calc) | ~4.5 (Pyridine N), ~9.0 (Amine) | Pyridine N is electron-deficient due to ester. |

| Solubility | DMSO, Methanol, Water (Salt form) | Poor solubility in non-polar ether/hexanes. |

| Stability | Hygroscopic (HCl salt) | Store under inert gas at 2-8°C. |

Safety Advisory (GHS):

-

H315/H319: Causes skin and serious eye irritation.[2]

-

H335: May cause respiratory irritation.

-

Handling: Handle in a fume hood. The free base is sensitive to atmospheric CO₂ (carbamate formation).

Part 3: Strategic Utility (The "Why")

The utility of this scaffold lies in its Chemo-Orthogonality .

-

The Amine (C6-position): This is a "benzylic-type" amine but attached to an electron-deficient pyridine. It is less basic than a standard benzylamine, reducing non-specific binding, but remains sufficiently nucleophilic for amide couplings, reductive aminations, and SNAr reactions.

-

The Ester (C3-position): Positioned meta to the alkyl chain, the ester is electronically deactivated by the pyridine nitrogen, making it resistant to mild nucleophiles. This allows chemoselective functionalization of the amine without protecting the ester.

Visualizing the Synthetic Workflow

Figure 1: Chemoselective workflow utilizing the reactivity difference between the aliphatic amine and the electron-deficient aromatic ester.

Part 4: Application Protocols

Protocol A: Chemoselective Amide Coupling (Amine Functionalization)

Objective: Couple a carboxylic acid (R-COOH) to the 1-aminoethyl group without hydrolyzing the methyl ester.

Mechanistic Insight: The pyridine ring withdraws electron density, making the ester susceptible to hydrolysis under strong basic conditions. Therefore, non-nucleophilic bases (DIPEA) and mild coupling agents (HATU) are preferred over carbodiimides which might cause racemization of the chiral center.

Materials:

-

This compound HCl (1.0 eq)[3]

-

Carboxylic Acid Partner (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature (RT) for 5 minutes. Self-Validation: Solution should turn slightly yellow; if colorless, ensure reagents are dry.

-

Addition: Add this compound HCl (1.0 eq) followed by the remaining DIPEA (1.5 eq).

-

Note: Adding the amine salt directly to the activated ester minimizes racemization risk compared to pre-mixing the amine with base.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Check TLC (5% MeOH in DCM). The starting amine (ninhydrin active) should disappear.

-

-

Work-up: Dilute with EtOAc. Wash with sat.[4] NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point (Racemization Check): Due to the benzylic nature of the amine, the chiral center is sensitive.

-

Validation: Perform Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA) on the product. Compare with the racemic standard to ensure >98% ee is maintained.

Protocol B: Controlled Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the carboxylic acid for further library expansion, without racemizing the alpha-chiral center.

Mechanistic Insight: Pyridine esters hydrolyze faster than phenyl esters due to the electron-withdrawing nitrogen. Using LiOH (weaker than NaOH) in a THF/Water mixture allows for hydrolysis at lower temperatures, preserving the chiral center.

Step-by-Step Procedure:

-

Dissolution: Dissolve the amide-coupled intermediate (from Protocol A) in THF/Water (3:1 ratio, 0.1 M).

-

Reagent Addition: Add LiOH·H₂O (2.0 eq) at 0°C.

-

Reaction: Allow to warm to RT and stir for 1–2 hours.

-

Caution: Do not heat. Heating >40°C increases the risk of racemization at the C6-aminoethyl position via enolization mechanisms facilitated by the pyridine ring.

-

-

Work-up:

-

Carefully adjust pH to ~4–5 using 1N HCl.

-

Extract with EtOAc (or DCM/IPA 3:1 if the product is polar).

-

Self-Validation: The product should be soluble in bicarbonate base (aqueous) but extractable into organic solvent at acidic pH.

-

Part 5: Troubleshooting & Optimization

Table 2: Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | HCl salt not fully neutralized. | Ensure total DIPEA is ≥3.0 eq (1 eq to neutralize HCl, 2 eq for reaction). |

| Racemization | High temperature or strong base. | Switch from DMF to DCM (lower boiling point); Use HOBt/EDCI instead of HATU; Keep T < 25°C. |

| Ester Hydrolysis (Unwanted) | Wet solvents or hygroscopic amine. | Use anhydrous solvents; Store amine HCl in a desiccator. |

| Poor Solubility | Zwitterionic nature of product. | If product has free acid and amine, purify using Reverse Phase (C18) MPLC with 0.1% Formic Acid. |

Decision Tree for Reaction Optimization

Figure 2: Rapid troubleshooting logic for maintaining yield and enantiopurity.

Part 6: References

-

Sigma-Aldrich. (R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride Product Sheet.Link

-

PubChem. Methyl 6-aminonicotinate Compound Summary (Analogous Chemistry). National Library of Medicine. Link

-

BenchChem. Synthesis and Applications of Nicotinate Derivatives.Link

-

Marino, S. T., et al. (2004).[5] Synthesis of Chiral Building Blocks for Use in Drug Discovery.[5][6][7] Molecules, 9, 405–426.[5] Link

-

Enamine. Chiral Building Blocks Selection and Handling.Link

Sources

- 1. 1189434-55-6|Ethyl 6-(aminomethyl)nicotinate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride | 1336889-06-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chiral Building Blocks Selection - Enamine [enamine.net]

Troubleshooting & Optimization

Troubleshooting low yield in Fischer esterification of 6-methylnicotinic acid

Welcome to the technical support center for the synthesis of methyl 6-methylnicotinate via Fischer esterification of 6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following information is curated from established chemical literature and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the Fischer esterification of 6-methylnicotinic acid, providing explanations and actionable solutions.

Q1: My reaction has a very low conversion rate, and TLC analysis shows a significant amount of unreacted 6-methylnicotinic acid. What are the likely causes?

A1: A low conversion rate in Fischer esterification is most commonly due to the reversible nature of the reaction. The equilibrium may not be sufficiently shifted towards the product, methyl 6-methylnicotinate. Here are the primary factors to investigate:

-

Insufficient Excess of Methanol: The Fischer esterification is an equilibrium-driven process.[1][2][3][4][5][6] To drive the reaction forward, a large excess of one reactant is typically used. In this case, methanol is the ideal choice as it can also serve as the reaction solvent. Using a stoichiometric amount of methanol will likely result in a low yield.

-

Solution: Use a large excess of anhydrous methanol, treating it as the solvent for the reaction. A 10 to 20-fold molar excess or greater is recommended to significantly shift the equilibrium towards the ester.[2]

-

-

Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture will shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[1][2][4]

-

Solution: Ensure all reactants and glassware are anhydrous. Use a fresh, sealed bottle of anhydrous methanol. If necessary, 6-methylnicotinic acid can be dried in a vacuum oven before use. For rigorous water removal, a Dean-Stark apparatus can be employed with a suitable solvent that forms an azeotrope with water, although this is less common when using a large excess of a low-boiling alcohol like methanol.[1][7]

-

-

Inadequate Catalyst Concentration or Activity: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][5][8][9]

-

Solution: Ensure you are using a sufficient catalytic amount of a strong acid. For sulfuric acid, a concentration of 1-5 mol% relative to the carboxylic acid is a good starting point.[10] Be aware that the basic nitrogen on the pyridine ring will also be protonated, so a slightly higher catalyst load might be necessary compared to non-heterocyclic carboxylic acids.

-

Q2: The reaction mixture has turned dark brown or black, and upon workup, I have a low yield of a discolored product. What could be the cause?

A2: Darkening of the reaction mixture often indicates decomposition or side reactions, which can be promoted by high temperatures or prolonged reaction times.

-

Potential for Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[11] While 6-methylnicotinic acid is relatively stable, prolonged heating at high temperatures could lead to some degradation.

-

Solution: Ensure the reaction temperature is controlled. Refluxing methanol (approximately 65 °C) should be sufficient. Avoid excessive heating.

-

-

Side Reactions Involving the Pyridine Ring: The pyridine ring itself can undergo side reactions under harsh acidic conditions and high temperatures.[11]

-

Solution: Maintain a controlled reflux temperature. If decomposition is a persistent issue, consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or exploring alternative esterification methods that proceed under milder conditions.[10]

-

-

Impure Starting Materials: Impurities in the 6-methylnicotinic acid could be contributing to the discoloration.

-

Solution: Ensure the purity of your starting material. If necessary, recrystallize the 6-methylnicotinic acid before use.

-

Q3: During the work-up, I'm experiencing difficulty with product extraction, such as the formation of an emulsion. How can I improve the separation?

A3: Emulsion formation during the aqueous work-up of reactions involving pyridine derivatives is a common issue. This is often due to the partial solubility of the protonated product or unreacted starting material in both the aqueous and organic layers.

-

Careful pH Adjustment: The pH of the aqueous layer during extraction is critical. You need to neutralize the excess acid catalyst and deprotonate the pyridine nitrogen of your ester product to ensure it partitions into the organic layer.

-

Solution: After removing the bulk of the methanol under reduced pressure, add the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and with stirring until CO₂ evolution ceases and the pH of the aqueous layer is between 7 and 8.[9][12][13] Adding solid NaHCO₃ in small portions can also help.[13]

-

-

Salting Out: Increasing the ionic strength of the aqueous layer can decrease the solubility of the organic product and help break up emulsions.

-

Proper Extraction Technique: Vigorous shaking can promote emulsion formation.

-

Solution: Use gentle inversions of the separatory funnel rather than vigorous shaking. If an emulsion does form, letting the mixture stand for a period, gently swirling, or passing the mixture through a bed of Celite can help to break it.

-

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the Fischer esterification of 6-methylnicotinic acid.[7]

-

TLC System:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates are suitable.

-

Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve good separation. For example, a 1:1 or 2:1 mixture of ethyl acetate:hexane.

-

-

Visualization:

-

The starting material (6-methylnicotinic acid) and the product (methyl 6-methylnicotinate) are both UV active and should be visible under a UV lamp at 254 nm.

-

The carboxylic acid may streak on the TLC plate. Adding a small amount of acetic acid to the mobile phase can help to obtain a more defined spot.

-

-

Interpreting the TLC:

-

The starting material, 6-methylnicotinic acid, is more polar than the product, methyl 6-methylnicotinate. Therefore, the starting material will have a lower Rf value (it will travel a shorter distance up the plate) than the product.

-

As the reaction progresses, you should see the spot corresponding to the starting material diminish in intensity, while the spot for the product increases in intensity.

-

It is crucial to co-spot a sample of the starting material on the TLC plate alongside the reaction mixture to definitively identify the starting material spot.

-

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid with Sulfuric Acid

This protocol is a standard method for the synthesis of methyl 6-methylnicotinate.

Materials:

-

6-Methylnicotinic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid). Stir the mixture until the solid is fully dissolved.

-

Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C).

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully add the residue to a flask containing a cold, saturated aqueous solution of NaHCO₃. Stir until CO₂ evolution ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 6-methylnicotinate.

-

The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Fischer Esterification using Methanol Saturated with HCl Gas

This method offers a shorter reaction time compared to the sulfuric acid-catalyzed protocol.[9][12]

Materials:

-

6-Methylnicotinic acid

-

Methanol saturated with hydrogen chloride (HCl) gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, suspend 6-methylnicotinic acid (1.0 eq) in methanol saturated with gaseous hydrogen chloride.[12]

-

Attach a reflux condenser and heat the mixture to reflux for 1 hour.[12]

-

After reflux, cool the mixture and evaporate to dryness under reduced pressure.[12]

-

To the residue, add a saturated aqueous sodium bicarbonate solution and stir until gas evolution ceases.[12]

-

Extract the product into chloroform or dichloromethane.[12]

-

Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield methyl 6-methylnicotinate.[12]

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Methanol |

| 6-Methylnicotinic acid | C₇H₇NO₂ | 137.14 | 210-213[14] | Slightly soluble[14] |

| Methyl 6-methylnicotinate | C₈H₉NO₂ | 151.16 | 34-37[15] | Soluble[15] |

Table 2: 1H NMR Data for Methyl 6-methylnicotinate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.06 | s | - | 1H | H-2 (Pyridine ring) |

| 8.13 | dd | 2.0, 8.0 | 1H | H-4 (Pyridine ring) |

| 7.20 | d | 8.0 | 1H | H-5 (Pyridine ring) |

| 3.89 | s | - | 3H | -OCH₃ (Ester methyl) |

| 2.58 | s | - | 3H | -CH₃ (Pyridine methyl) |

Solvent: CDCl₃ Source:[11][12][13]

Visualization

Fischer Esterification Mechanism

Caption: Mechanism of the Fischer Esterification of 6-methylnicotinic acid.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yield in the Fischer esterification.

References

- BenchChem. (2025).

- The Chemical Synthesis and Applications of Methyl 6-Methylnicotin

- PrepChem. (n.d.).

- BenchChem. (2025).

- ChemicalBook. (n.d.).

- BenchChem. (2025).

- YouTube. (2019, January 15).

- BenchChem. (2025).

- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

- Organic Chemistry Portal. (n.d.).

- Wikipedia. (n.d.).

- BenchChem. (2025).

- BenchChem. (n.d.).

- OperaChem. (2024, January 5).

- Wikipedia. (n.d.).

- University of York. (n.d.). Dean Stark Trap - Chemistry Teaching Labs.

- ChemicalBook. (n.d.). 6-Methylnicotinic acid | 3222-47-7.

- Williams, R. (2022, April 7).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- (n.d.). (48)

- ResearchGate. (2025, August 5).

- University of Tartu. (2025, August 28).

- ChemAnalyst. (2025, March 5).

- Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.

- Organomation. (n.d.).

- ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).

- Veeprho. (n.d.).

- PrepChem. (n.d.).

- YouTube. (2024, April 3).

- ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- University of Toronto Scarborough. (n.d.).

- ChemSrc. (2025, August 24). 6-Methylnicotinic acid | CAS#:3222-47-7.

Sources

- 1. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]

- 2. cerritos.edu [cerritos.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 13. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

Overcoming challenges in the chiral separation of nicotine analogs

Welcome to the Technical Support Center dedicated to the chiral separation of nicotine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these stereoisomers. The pharmacological and toxicological profiles of nicotine enantiomers can differ significantly, making their accurate separation and quantification critical for regulatory compliance, product safety, and efficacy studies.[1][2]

This resource provides field-proven insights and systematic troubleshooting strategies to overcome common challenges in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of nicotine analogs a critical analytical task?

The biological activity of chiral molecules often resides in a single enantiomer. In the context of nicotine, the naturally occurring (S)-enantiomer is predominant in tobacco-derived products and has a well-studied pharmacological profile.[1][3] However, synthetic nicotine production can introduce the (R)-enantiomer, which may have different physiological effects.[1] Therefore, robust chiral separation methods are essential to:

-

Distinguish between tobacco-derived nicotine (TDN) and synthetic or tobacco-free nicotine (TFN). [1]

-

Ensure the safety and efficacy of pharmaceutical products containing nicotine analogs by quantifying the enantiomeric purity.[4]

-

Comply with regulatory requirements from bodies like the U.S. FDA, which now regulates nicotine from all sources.[1][5]

Q2: What are the primary chromatographic techniques for separating nicotine analogs?

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the principal techniques employed.[5][6]

-

HPLC: Highly versatile, especially with polysaccharide-based chiral stationary phases (CSPs). It can be operated in normal-phase, reversed-phase, and polar organic modes.[4][6]

-

SFC: A "greener" alternative that uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[2][7][8] It is particularly effective for chiral separations, often providing faster analysis times and unique selectivity compared to HPLC.[9][10]

-

GC: Suitable for volatile and thermally stable nicotine analogs. Derivatization is often required for amines to prevent poor peak shape.[5][11] Chiral GC columns, typically based on cyclodextrin derivatives, offer high efficiency.[5][12]

Q3: How do I select the right Chiral Stationary Phase (CSP)?

CSP selection is the most critical factor in achieving chiral separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used and successful for a broad range of compounds, including nicotine analogs.[6]

CSP Selection Guide for Nicotine Analogs

| CSP Type | Common Selectors | Best For | Key Considerations |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for nicotine and its basic analogs.[6][13] | Available in coated and immobilized versions. Immobilized columns offer greater solvent flexibility.[4] |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Rapid separation of tobacco alkaloids and their metabolites.[3][14] | Excellent for LC-MS compatible methods.[3] |

| Cyclodextrin-Based | Beta-cyclodextrin derivatives | GC separations and some specific HPLC applications.[12][13] | Can be less broadly applicable for nicotine analogs in HPLC compared to polysaccharide phases.[13] |

A screening approach using a set of complementary polysaccharide columns is often the most effective strategy for a new nicotine analog.[4][15]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, explaining the scientific reasoning behind each troubleshooting step.

Problem 1: Poor or No Resolution (Rs < 1.5)

Q: My enantiomers are co-eluting or showing very little separation. What are the primary causes and how can I fix this?

A: Poor resolution is the most common challenge. It indicates that the chiral recognition mechanism between your analyte and the CSP is not effective under the current conditions. A systematic approach is key to solving this issue.

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Step-by-Step Protocol:

-

Re-evaluate Your CSP: Confirm that the chosen CSP is well-suited for basic compounds like nicotine analogs. Polysaccharide phases are generally a robust starting point.[6]

-

Optimize the Mobile Phase:

-

Normal Phase (NP): This is often the most successful mode. Start with a simple mobile phase like Hexane/Ethanol. Systematically vary the alcohol percentage (e.g., from 10% to 40%).

-

Change the Alcohol Modifier: The choice of alcohol (e.g., Ethanol, Isopropanol, Methanol) can dramatically alter selectivity. Isopropanol is a good hydrogen bond acceptor and donor, while ethanol offers different interactions.

-

-

Incorporate Mobile Phase Additives: This is a crucial step for basic analytes.

-

Rationale: Nicotine analogs contain basic nitrogen atoms that can interact strongly and non-enantioselectively with residual silanol groups on the silica support, leading to poor peak shape and resolution.[16] A basic additive competes for these active sites and ensures the analyte is in a neutral state, promoting effective chiral recognition.[17][18]

-

What to Use: Add a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA), ethylenediamine (EDA), or butylamine to your mobile phase.[18][19] EDA can sometimes provide superior peak symmetry and resolution.[18][20]

-

-

Adjust Column Temperature:

-

Rationale: Chiral separation is often an enthalpy-driven process. Lowering the temperature (e.g., from 25°C to 15°C) generally enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can significantly increase selectivity and resolution.[15][21] Conversely, increasing temperature can sometimes reverse the elution order.[21]

-

Action: Test temperatures in 5-10°C increments between 10°C and 40°C. Ensure the system is fully equilibrated at each new temperature.[19]

-

-

Lower the Flow Rate:

-

Rationale: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, allowing for more interactions with the CSP. This can improve the efficiency of the separation and enhance resolution, though it will increase the analysis time.[15][19]

-

Problem 2: Significant Peak Tailing (Asymmetry Factor > 1.5)

Q: My peaks are symmetrical for neutral compounds, but my nicotine analog peaks show significant tailing. What's happening and how do I fix it?

A: Peak tailing for basic compounds like nicotine analogs is almost always caused by secondary interactions with the stationary phase.[16][22] The basic amine function on your analyte interacts ionically with acidic residual silanol groups on the silica surface of the column packing material. This creates a secondary, strong retention mechanism that leads to a tailed peak shape.[16]

Visualizing the Cause of Peak Tailing

Caption: Undesired interactions with silanol groups cause peak tailing.

Solutions for Peak Tailing:

-

Use a Basic Mobile Phase Additive: This is the most effective solution. As described in the previous section, adding 0.1% DEA or another amine modifier to the mobile phase will neutralize the active silanol sites and prevent the secondary ionic interactions.[18][22]

-

Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and tailing.[22][23]

-

Reduce Sample Mass: Overloading the column can lead to peak tailing.[22][24] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, mass overload was a contributing factor.

-

Use a Highly Deactivated Column: Modern, high-purity silica columns (often labeled as "end-capped") have fewer residual silanol groups and are less prone to causing tailing with basic compounds.[16]

-

Consider SFC: Supercritical Fluid Chromatography (SFC) often provides excellent peak shapes for basic compounds without requiring additives, as the CO2/alcohol mobile phase is less prone to causing these secondary interactions.[9]

Problem 3: Method is Too Slow or Backpressure is Too High

Q: I have achieved good resolution, but my analysis time is over 30 minutes. How can I speed up the separation without sacrificing quality?

A: Long analysis times are a common issue, especially during method development. The goal is to increase speed while maintaining a resolution (Rs) of at least 1.5.

Strategies for Faster Analysis:

| Strategy | Action | Rationale & Considerations |

| Increase Flow Rate | Incrementally increase the flow rate (e.g., from 0.5 to 1.0, then 1.5 mL/min). | This is the most direct way to reduce run time. It will decrease resolution, so monitor the critical pair. Higher flow rates also increase backpressure.[25] |

| Switch to SFC | Transfer the method from HPLC to SFC. | SFC uses a low-viscosity mobile phase (supercritical CO2), which allows for much higher flow rates at lower backpressures, enabling separations that are 3-10 times faster than HPLC.[2][8][9] |

| Use Smaller Particle Size Columns | Switch from a 5 µm particle column to a 3 µm or sub-2 µm column. | Smaller particles provide higher efficiency, which can offset the resolution loss from higher flow rates. This will significantly increase backpressure, requiring a UHPLC system. |

| Increase Temperature | Increase the column temperature in 5°C increments. | Higher temperatures reduce mobile phase viscosity, lowering backpressure and often decreasing retention times. However, this may also decrease selectivity, so monitor resolution carefully.[15] |

References

-

Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

-

Supercritical fluid chromatography. Wikipedia. [Link]

-

CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

-

Strategies for Simplified Chiral Method Development. LCGC International. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]

-

Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Phenomenex. [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

-

Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

-

Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

-

Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. [Link]

-

Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

-

Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

-

The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

-

A comprehensive methodology for the chiral separation of 40 tobacco alkaloids and their carcinogenic E/Z-(R,S)-tobacco-specific nitrosamine metabolites. PubMed. [Link]

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

-

Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate. [Link]

-

Peak Tailing in HPLC. Element Lab Solutions. [Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

-

LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

-

Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

-

An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. [Link]

-

Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

-

Enantiomeric Resolution And Chiral Recognition Of Racemic Nicotine And Nicotine Analogues By Ι-cyclodextrin Complexation. Scholars' Mine. [Link]

-

Chiral separation of four pairs of alkaloid enantiomers via a... ResearchGate. [Link]

-

Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

-

The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

-

Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

-

Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]

-

Enantiomeric resolution and chiral recognition of racemic nicotine and nicotine analogs by .beta.-cyclodextrin complexation. Structure-enantiomeric resolution relationships in host-guest interactions. Analytical Chemistry. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ResearchGate. [Link]

-

A comprehensive methodology for the chiral separation of 40 tobacco alkaloids and their carcinogenic E/Z-(R,S)-tobacco-specific nitrosamine metabolites. ResearchGate. [Link]

-

Unveiling the Power of Chiral GC Columns. Chrom Tech. [Link]

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. selvita.com [selvita.com]

- 3. A comprehensive methodology for the chiral separation of 40 tobacco alkaloids and their carcinogenic E/Z-(R,S)-tobacco-specific nitrosamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 8. chiraltech.com [chiraltech.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]

- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]

- 18. chiraltech.com [chiraltech.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. hplc.eu [hplc.eu]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 23. pharmagrowthhub.com [pharmagrowthhub.com]

- 24. acdlabs.com [acdlabs.com]

- 25. youtube.com [youtube.com]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Nicotine Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-substituted nicotine analogs, offering a comparative overview for researchers, scientists, and drug development professionals. By examining the impact of various substituents on the pyridine ring of nicotine, we aim to elucidate the key determinants of binding affinity and functional activity at nicotinic acetylcholine receptors (nAChRs). This document synthesizes data from numerous studies, presenting it in an accessible format to facilitate the rational design of novel nicotinic ligands.

Introduction: The Significance of the 6-Position in Nicotinic Ligand Design

Nicotine, the primary psychoactive component of tobacco, exerts its effects by binding to and activating nAChRs, a diverse family of ligand-gated ion channels.[1] These receptors are implicated in a wide range of physiological and pathological processes, including learning, memory, attention, and addiction. Consequently, the development of novel nAChR ligands with specific subtype selectivity and functional profiles holds significant therapeutic potential for various neurological and psychiatric disorders.

The structure of nicotine offers several sites for chemical modification. The 6-position of the pyridine ring has emerged as a critical locus for modulating pharmacological activity. Early investigations suggested that the electronic and lipophilic properties of substituents at this position could significantly influence nAChR affinity.[2] This guide delves into these relationships, providing a detailed comparison of various 6-substituted analogs and the experimental methodologies used to characterize them.

Comparative Analysis of Receptor Binding Affinity

The affinity of a ligand for its receptor is a primary determinant of its potency. For 6-substituted nicotine analogs, this is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand, such as [³H]nicotine, from its binding site on nAChR-rich tissue preparations, commonly rat brain membranes.

The data presented in Table 1 summarizes the binding affinities of a range of 6-substituted nicotine analogs for nAChRs.

Table 1: Binding Affinities (Ki) of 6-Substituted Nicotine Analogs at nAChRs

| Compound | 6-Substituent | Ki (nM) | Reference |

| (-)-Nicotine | -H | 2.4 | [2] |

| 6-Methylnicotine | -CH₃ | 1.8 | [2] |

| 6-Ethylnicotine | -CH₂CH₃ | 5.6 | [2] |

| 6-n-Propylnicotine | -CH₂CH₂CH₃ | 17 | [2] |

| 6-Fluoronicotine | -F | 1.3 | [2] |

| 6-Chloronicotine | -Cl | 0.63 | [2] |

| 6-Bromonicotine | -Br | 0.45 | [2] |

| 6-Iodonicotine | -I | 0.63 | [2] |

| 6-Methoxynicotine | -OCH₃ | 22 | [2] |

| 6-Aminonicotine | -NH₂ | 215 | [2] |

| 6-Cyanonicotine | -CN | 134 | [2] |

| 6-Carboxynicotine | -COOH | >10,000 | [2] |

| 6-Phenylnicotine | -C₆H₅ | 9440 | [2] |

Interpretation of Binding Data:

The data reveals several key SAR trends:

-

Halogen Substitution: Small, lipophilic halogen substituents at the 6-position generally enhance binding affinity compared to nicotine. 6-Bromonicotine and 6-chloronicotine, in particular, exhibit sub-nanomolar affinities, suggesting a favorable interaction within the nAChR binding pocket.

-

Alkyl Substitution: Small alkyl groups, such as methyl, are well-tolerated and can even slightly improve affinity. However, as the size of the alkyl chain increases (ethyl, n-propyl), a progressive decrease in affinity is observed. This indicates a potential steric hindrance at the receptor binding site.

-

Polar and Bulky Substituents: The introduction of polar groups (e.g., -COOH, -NH₂) or bulky substituents (e.g., -C₆H₅) dramatically reduces binding affinity. This suggests that the 6-position binding pocket is sterically constrained and favors lipophilic interactions.

These findings underscore a crucial interplay between the lipophilicity and steric bulk of the 6-substituent in determining nAChR affinity.

Functional Activity at Nicotinic Acetylcholine Receptors

Beyond binding affinity, understanding the functional activity of these analogs—whether they act as agonists, partial agonists, or antagonists—is paramount for drug development. This is typically assessed using functional assays that measure the physiological response to receptor activation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC technique is a powerful tool for characterizing the functional properties of ligand-gated ion channels expressed in Xenopus oocytes.[3][4] By injecting cRNA encoding specific nAChR subtypes, researchers can create a model system to measure the ion currents elicited by the application of nicotinic ligands. This allows for the determination of key functional parameters such as the half-maximal effective concentration (EC₅₀) and the maximal efficacy (Iₘₐₓ).

Neurotransmitter Release Assays

Another critical functional endpoint is the ability of nicotinic agonists to stimulate the release of neurotransmitters, such as dopamine, from synaptosomes.[5][6] These assays provide a measure of the compound's ability to modulate synaptic transmission, a key aspect of nicotine's central effects.

While comprehensive functional data for all 6-substituted analogs is not as readily available as binding data, studies have shown that analogs with high binding affinity, such as 6-methylnicotine, often act as potent agonists, producing behavioral and physiological effects in vivo that are very similar to those of nicotine.[7][8]

Experimental Protocols